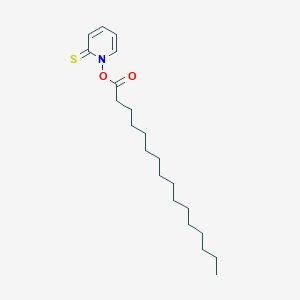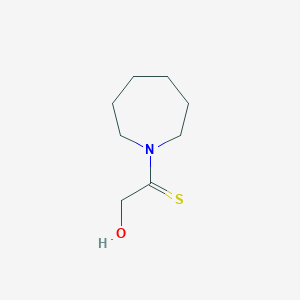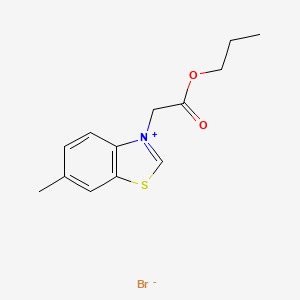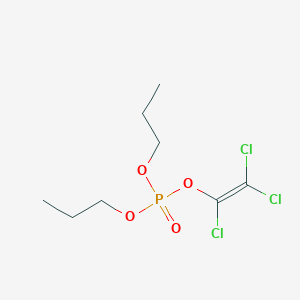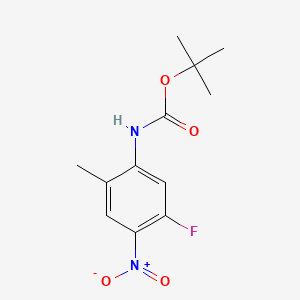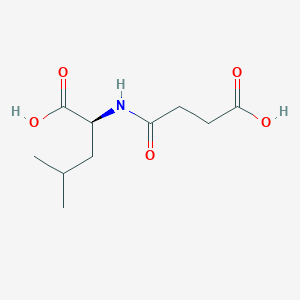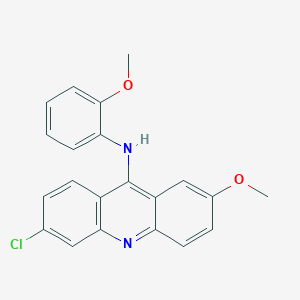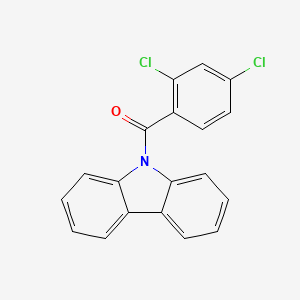![molecular formula C12H11ClN2O6 B14132658 1-[(2-Nitrophenyl)methyl]pyridin-1-ium perchlorate CAS No. 89047-28-9](/img/structure/B14132658.png)
1-[(2-Nitrophenyl)methyl]pyridin-1-ium perchlorate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-[(2-Nitrophenyl)methyl]pyridin-1-ium perchlorate is a chemical compound that belongs to the class of pyridinium salts. These salts are known for their diverse applications in various fields, including organic synthesis, medicinal chemistry, and materials science. The compound is characterized by the presence of a nitrophenyl group attached to a pyridinium ion, with perchlorate as the counterion.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(2-Nitrophenyl)methyl]pyridin-1-ium perchlorate typically involves the reaction of 2-nitrobenzyl chloride with pyridine in the presence of a base, followed by the addition of perchloric acid to form the perchlorate salt. The reaction conditions often include:
Solvent: Common solvents used are acetonitrile or dichloromethane.
Temperature: The reaction is usually carried out at room temperature or slightly elevated temperatures.
Base: Bases such as triethylamine or sodium carbonate are often used to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would include:
Bulk Reactors: Large-scale reactors to handle the increased volume of reactants.
Purification: Techniques such as recrystallization or chromatography to ensure the purity of the final product.
Safety Measures: Due to the involvement of perchloric acid, appropriate safety measures must be in place to handle the reactive and potentially hazardous nature of the chemicals.
化学反応の分析
Types of Reactions
1-[(2-Nitrophenyl)methyl]pyridin-1-ium perchlorate can undergo various chemical reactions, including:
Oxidation: The nitrophenyl group can be oxidized to form different nitro derivatives.
Reduction: The nitro group can be reduced to an amino group under suitable conditions.
Substitution: The compound can participate in nucleophilic substitution reactions, where the nitrophenyl group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.
Reduction: Common reducing agents include hydrogen gas with a palladium catalyst or sodium borohydride.
Substitution: Nucleophiles like amines or thiols can be used in the presence of a suitable base.
Major Products Formed
Oxidation: Formation of nitro derivatives.
Reduction: Formation of amino derivatives.
Substitution: Formation of substituted pyridinium salts.
科学的研究の応用
1-[(2-Nitrophenyl)methyl]pyridin-1-ium perchlorate has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis for the preparation of various pyridinium derivatives.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the development of materials with specific properties, such as ionic liquids and catalysts.
作用機序
The mechanism of action of 1-[(2-Nitrophenyl)methyl]pyridin-1-ium perchlorate involves its interaction with molecular targets, such as enzymes or receptors. The nitrophenyl group can participate in various biochemical pathways, leading to the modulation of biological activities. The pyridinium ion can interact with nucleophilic sites in biological molecules, affecting their function and activity.
類似化合物との比較
Similar Compounds
- 1-[(2-Nitrophenyl)methyl]pyridin-1-ium bromide
- 1-[(2-Nitrophenyl)methyl]pyridin-1-ium chloride
- 1-[(2-Nitrophenyl)methyl]pyridin-1-ium iodide
Uniqueness
1-[(2-Nitrophenyl)methyl]pyridin-1-ium perchlorate is unique due to the presence of the perchlorate ion, which can impart distinct properties such as higher solubility in certain solvents and different reactivity compared to other halide salts. This uniqueness makes it valuable in specific applications where these properties are desired.
特性
CAS番号 |
89047-28-9 |
|---|---|
分子式 |
C12H11ClN2O6 |
分子量 |
314.68 g/mol |
IUPAC名 |
1-[(2-nitrophenyl)methyl]pyridin-1-ium;perchlorate |
InChI |
InChI=1S/C12H11N2O2.ClHO4/c15-14(16)12-7-3-2-6-11(12)10-13-8-4-1-5-9-13;2-1(3,4)5/h1-9H,10H2;(H,2,3,4,5)/q+1;/p-1 |
InChIキー |
JHDBWOBLBWRFNN-UHFFFAOYSA-M |
正規SMILES |
C1=CC=[N+](C=C1)CC2=CC=CC=C2[N+](=O)[O-].[O-]Cl(=O)(=O)=O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


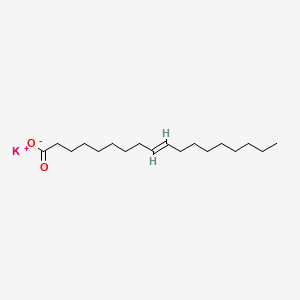
![1-Cyclohexyl-1-azaspiro[4.5]dec-2-en-4-one](/img/structure/B14132584.png)
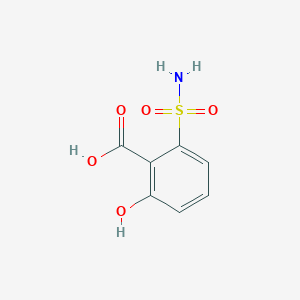
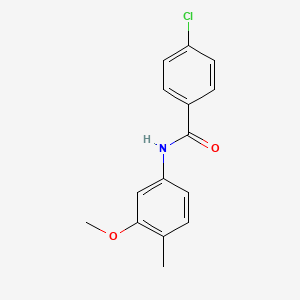
![Ethyl 2-[4-chloro-2-(3,5-difluorobenzoyl)phenoxy]acetate](/img/structure/B14132602.png)
![5-{[2-(4-Tert-butylphenyl)-2-(dimethylamino)ethyl]amino}-2-(thiophen-2-yl)-1,3-oxazole-4-carbonitrile](/img/structure/B14132607.png)
